molecular formula C11H18ClNS B14015204 N-benzyl-3-methylsulfanyl-propan-1-amine CAS No. 85485-76-3

N-benzyl-3-methylsulfanyl-propan-1-amine

Cat. No.: B14015204
CAS No.: 85485-76-3
M. Wt: 231.79 g/mol
InChI Key: CAHCJANGJAJCGY-UHFFFAOYSA-N
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Description

N-benzyl-3-methylsulfanyl-propan-1-amine is an organic compound with the molecular formula C11H18ClNS. It is characterized by the presence of a benzyl group attached to a 3-methylsulfanyl-propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methylsulfanyl-propan-1-amine typically involves the reaction of benzyl chloride with 3-methylsulfanyl-propan-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methylsulfanyl-propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, alkyl halides.

Major Products Formed

Scientific Research Applications

N-benzyl-3-methylsulfanyl-propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-methylsulfanyl-propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine
  • 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine

Uniqueness

N-benzyl-3-methylsulfanyl-propan-1-amine is unique due to its specific structural features, such as the presence of a methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

85485-76-3

Molecular Formula

C11H18ClNS

Molecular Weight

231.79 g/mol

IUPAC Name

N-benzyl-3-methylsulfanylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H17NS.ClH/c1-13-9-5-8-12-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H

InChI Key

CAHCJANGJAJCGY-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=CC=C1.Cl

Origin of Product

United States

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